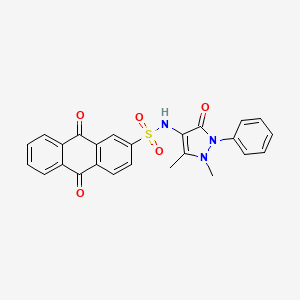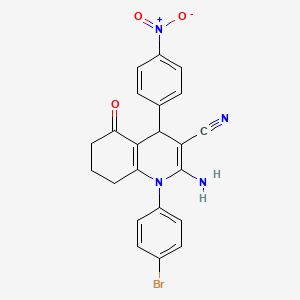![molecular formula C21H16BrN3O5 B11533348 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11533348.png)
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound that features a furan ring, a formamido group, and a bromobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multiple steps:
Formation of the Furan-2-YL Formamido Intermediate: This step involves the reaction of furan-2-carboxylic acid with formamide under acidic conditions to yield the furan-2-YL formamido intermediate.
Acetylation: The intermediate is then acetylated using acetic anhydride to form the acetylated product.
Condensation Reaction: The acetylated intermediate undergoes a condensation reaction with 4-aminobenzaldehyde to form the imino derivative.
Esterification: Finally, the imino derivative is esterified with 3-bromobenzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound could be used to study the interactions of furan-containing molecules with biological targets. Its formamido group may also allow it to act as a ligand in enzyme inhibition studies.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the furan ring and the bromobenzoate moiety suggests potential activity against certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The furan ring and formamido group could interact with the active sites of enzymes, while the bromobenzoate moiety may enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxobutanoate: Similar in that it contains an ester group and can undergo similar reactions.
Acetylacetone: Contains a similar keto-enol tautomerism.
Diketene: Used in similar synthetic routes for ester formation.
Uniqueness
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is unique due to the combination of its furan ring, formamido group, and bromobenzoate moiety
Properties
Molecular Formula |
C21H16BrN3O5 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O5/c22-16-4-1-3-15(11-16)21(28)30-17-8-6-14(7-9-17)12-24-25-19(26)13-23-20(27)18-5-2-10-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
RYXOANVKWBXVQX-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11533266.png)

![N-(3-{[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)pentanamide](/img/structure/B11533309.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11533312.png)

![N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-(4-hydroxyphenoxy)benzohydrazide](/img/structure/B11533318.png)
![2-(difluoromethyl)-2-hydroxy-2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B11533327.png)
![4-[2-(2,4,6-Trinitrophenyl)ethyl]morpholine](/img/structure/B11533335.png)
![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}-4-(octyloxy)aniline](/img/structure/B11533337.png)
![4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-bromobenzoate](/img/structure/B11533338.png)
![2-(Biphenyl-4-yl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B11533349.png)
![2-(4-chloropyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11533354.png)
![4-Chloro-2-[(E)-[(3,4-dichlorophenyl)imino]methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11533359.png)
![2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11533362.png)
